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Abstract

The Junctional Adhesion Molecule (JAM) family, a subgroup of the immunoglobulin superfamily,
comprises a class of type | transmembrane proteins crucial for the integrity of cellular barriers
and the regulation of immune responses. Expressed on endothelial cells, epithelial cells, and
leukocytes, JAMs are pivotal in the formation of tight junctions, establishment of cell polarity,
and modulation of leukocyte transmigration. Their evolutionary conservation across vertebrates
underscores their fundamental biological importance. This technical guide provides an in-depth
exploration of the evolution, structure, and function of the JAM family. It details the molecular
mechanisms of key signaling pathways, presents quantitative data on family member
characteristics, and provides comprehensive protocols for the experimental analysis of JAM
biology. This document is intended for researchers, scientists, and drug development
professionals engaged in the study of cell adhesion, immunology, and vascular biology.

Introduction to the JAM Family

The Junctional Adhesion Molecule (JAM) family are glycoproteins characterized by two
extracellular immmunoglobulin (Ig)-like domains, a single transmembrane helix, and a short
cytoplasmic tail that typically terminates in a Type Il PDZ (PSD-95/DIlg/Z0-1) binding motif.[1][2]
This structure enables them to function as both cell-cell adhesion molecules and signaling
scaffolds. The family is broadly divided into two subgroups:

o Classical JAMs: JAM-A (also known as F11R), JAM-B (JAM2), and JAM-C (JAM3). These
members share significant sequence homology and are well-characterized for their roles in
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junctional integrity and leukocyte trafficking.[3]

e Non-Classical JAMs: This group includes the Coxsackie and Adenovirus Receptor (CAR),
Endothelial Selective Adhesion Molecule (ESAM), JAM4, and JAM-Like protein (JAM-L).
They share the characteristic two-lg domain structure but have more divergent cytoplasmic
tails and functions.[3]

JAMs mediate cellular interactions through both homophilic (e.g., JAM-A with JAM-A) and
heterophilic (e.g., JAM-B with JAM-C; JAMs with integrins) binding.[4][5] Their cytoplasmic tails
interact with scaffolding proteins such as PAR-3, ZO-1, and Afadin, linking them to intracellular
signaling cascades that regulate cell polarity, proliferation, and migration.[2][6]

Evolutionary Perspective

The JAM family is part of the larger immunoglobulin superfamily and is evolutionarily conserved
in vertebrates.[7] Phylogenetic analyses suggest that JAMs are related to the Cortical
Thymocyte Markers for Xenopus (CTX) family, indicating an evolutionary origin from ancestral
gene duplication events.[1] The conservation of gene structure, particularly the unusual division
of the distal Ig-like domain into three exons, and synteny (conservation of gene order on
chromosomes) across species like zebrafish, mice, and humans, highlights a strong
evolutionary pressure to maintain their function.[7][8]

Quantitative and Structural Data

Quantitative analysis of the JAM family provides insight into the relationships between its
members and their functional attributes across species.

Table 1: JAM Family Protein Sequence Identity

This table summarizes the approximate amino acid sequence identity between classical and
non-classical JAM family members.
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Comparison Sequence ldentity (%) Reference
Between Classical JAMs (A, B,
32-38% [3]
C)
Classical vs. Non-Classical
14 - 18% [3]

JAMs

Table 2: Genomic Loci of Classical JAM Genes in
Vertebrates

The conservation of genomic location (synteny) underscores the shared evolutionary origin of
the JAM family.

Gene Human (GRCh38) Mouse (GRCm39) Zebrafish (GRCz11)
JAM-A (F11R) Chr 1g23.3 Chr 1 H3 Chr5

JAM-B (JAM2) Chr 21g21.3 Chr 16 C3.3 Chr 13

JAM-C (JAM3) Chr 11925 Chr 9 A5.3 Chr1

Data compiled from NCBI Gene and Ensembl databases.

Table 3: Binding Kinetics and Affinity

Measuring the binding affinity of JAM interactions has proven technically challenging due to
rapid kinetics. Most interactions are of relatively low affinity, which facilitates dynamic cellular

processes.
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Interacting .
Technique Parameter Value Reference
Molecules
Murine JAM-A Force Unstressed off-
- 0.688 st [9]
(homophilic) Spectroscopy rate (k_off"0)
Stronger than
JAM-B / JAM-C o _ o
. Qualitative Relative Affinity JAM-C [4]
(heterophilic) N
homophilic
Reovirus gl / Force Unstressed off-
_ 0.067 st [9]
Murine JAM-A Spectroscopy rate (k_off"0)
Reovirus al/ Surface Plasmon  Dissociation
~5 nM [9]
Human JAM-A Resonance Constant (K_D)

Key Signaling Pathways

JAMs act as hubs for assembling signaling complexes at the plasma membrane. Dimerization
of their extracellular domains initiates "outside-in" signaling that regulates critical cellular
functions.

JAM-Mediated Cell Polarity

JAMs are fundamental to the establishment of epithelial and endothelial cell polarity. Through
their C-terminal PDZ-binding motif, all three classical JAMs can directly bind to the PDZ domain
of Partitioning defective 3 (PAR-3).[2][6] This interaction is crucial for recruiting the entire PAR
polarity complex (PAR-3, PAR-6, and atypical protein kinase C - aPKC) to the tight junction,
establishing the apical-basal axis of the cell.[5]
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JAM-PAR Polarity Complex Formation.

JAM-A Regulation of the Hippo Pathway

At high cell density, JAM-A acts as a sensor for cell-cell contact to suppress proliferation via the
Hippo signaling pathway. Homodimerization of JAM-A at the tight junction facilitates an
interaction between its cytoplasmic tail and the scaffolding protein ZO-2. This JAM-A/ZO-2
complex serves as a platform to recruit the core Hippo kinases Neurofibromin 2 (NF2) and
Large tumor suppressor kinase 1 (LATS1).[1] This proximity activates LATS1, which then
phosphorylates the transcriptional co-activator YAP. Phosphorylated YAP is sequestered in the
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JAM-A-mediated activation of the Hippo signaling pathway.

JAM-A Regulation of Cell Migration via RaplA

JAM-A-mediated "outside-in" signaling also plays a critical role in regulating cell migration. The
dimerization of JAM-A is required to form a protein complex containing the scaffolding protein
Afadin and the specific guanine nucleotide exchange factor PDZ-GEF2.[1][2] This complex
localizes PDZ-GEF2 in proximity to Afadin-bound Rap1A, a small GTPase. PDZ-GEF2
activates Rap1A by promoting the exchange of GDP for GTP.[1] Active Rap1A then acts
through downstream effectors to stabilize the expression of 1 integrin at the cell surface,
thereby enhancing cell migration.[6]
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JAM-A signaling cascade leading to Rap1A activation.

Detailed Experimental Protocols

This section provides methodologies for key experiments used to study the evolution and

function of the JAM family.

Phylogenetic Analysis of JAM Family Proteins
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This protocol outlines a typical bioinformatics workflow for inferring the evolutionary
relationships among JAM family members.

e Sequence Retrieval: Obtain protein sequences for JAM orthologues from various species
(e.g., human, mouse, zebrafish, chicken) from databases like NCBI or Ensembl. Include
related IgSF proteins (e.g., ESAM, CXADR) as an outgroup.

o Multiple Sequence Alignment (MSA): Align the retrieved sequences using a tool like Clustal
Omega or MAFFT. The alignment is critical for identifying conserved regions and calculating
evolutionary distances.

e Phylogenetic Tree Construction:

o Method 1: Maximum Likelihood (ML): Use software like MEGA (Molecular Evolutionary
Genetics Analysis) or PhyML. This method evaluates the likelihood of different tree
topologies given a specific model of amino acid substitution (e.g., JTT, WAG). The tree
with the highest likelihood is chosen.

o Method 2: Bayesian Inference (Bl): Use software like MrBayes. This method uses a
Markov Chain Monte Carlo (MCMC) approach to sample from the posterior probability
distribution of possible trees.

o Tree Validation: Assess the statistical support for the tree's branching patterns. For ML, this
is typically done via bootstrapping (1000 replicates is standard). For Bl, posterior
probabilities are calculated for each node.

 Visualization: Visualize the final, annotated phylogenetic tree using a tool like FigTree or the
built-in visualizers in MEGA.
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Workflow for phylogenetic analysis.

Co-Immunoprecipitation (Co-IP) for JAM Interaction
Partners

This protocol is used to identify proteins that interact with a specific JAM family member within
a cell lysate.

e Cell Lysis:

o Culture cells to ~90% confluency. Wash cells twice with ice-cold Phosphate-Buffered
Saline (PBS).

o Lyse cells on ice using a gentle, non-denaturing Co-IP Lysis Buffer (e.g., 50 mM Tris-HCI
pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor
cocktail.
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o Scrape cells and collect the lysate. Centrifuge at ~14,000 x g for 15 minutes at 4°C to
pellet cellular debris. Collect the supernatant.

e Pre-Clearing (Optional but Recommended):

o Add Protein A/G magnetic beads to the cell lysate and incubate for 1 hour at 4°C with
gentle rotation.

o Place the tube on a magnetic rack and collect the supernatant. This step removes proteins
that non-specifically bind to the beads.

e Immunoprecipitation:

o Add a primary antibody specific to the JAM protein of interest (the "bait") to the pre-cleared
lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

o Add fresh Protein A/G magnetic beads to the lysate-antibody mixture and incubate for
another 1-2 hours at 4°C to capture the antibody-antigen complexes.

e Washing:
o Pellet the beads using a magnetic rack and discard the supernatant.

o Wash the beads 3-5 times with ice-cold Co-IP Lysis Buffer to remove non-specifically
bound proteins.

e Elution and Analysis:

o Elute the bait protein and its interacting partners ("prey") from the beads by resuspending
them in 2x Laemmli sample buffer and boiling for 5-10 minutes.

o Analyze the eluted proteins by SDS-PAGE followed by Western Blotting using antibodies
against the bait and suspected prey proteins, or by mass spectrometry for unbiased
identification of novel interactors.

Surface Plasmon Resonance (SPR) for Binding Kinetics

© 2025 BenchChem. All rights reserved. 11/15 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14901527?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

SPR is a label-free technique used to measure the kinetics (association rate, k_on; dissociation
rate, k_off) and affinity (dissociation constant, K_D) of biomolecular interactions in real-time.

e Chip Preparation and Ligand Immobilization:
o Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

o Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide
(NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

o Inject the purified "ligand" protein (e.g., recombinant JAM-A extracellular domain) over the
activated surface in an appropriate buffer (e.g., 10 mM Sodium Acetate, pH 4.5) to allow
for covalent immobilization.

o Deactivate any remaining active esters by injecting ethanolamine.
e Analyte Binding Assay:

o Prepare a series of dilutions of the purified "analyte" protein (e.g., another JAM protein or
an integrin) in a suitable running buffer (e.g., HBS-EP+).

o Inject the analyte dilutions sequentially, from lowest to highest concentration, over the
ligand-immobilized surface at a constant flow rate. Record the binding response in
Resonance Units (RU).

o Include a dissociation phase after each injection where only running buffer flows over the
chip, allowing the analyte to dissociate from the ligand.

o Regeneration: If the interaction is high-affinity, inject a regeneration solution (e.g., low pH
glycine) to strip the bound analyte before the next injection.

o Data Analysis:

o Subtract the response from a reference flow cell to correct for bulk refractive index
changes.

o Fit the association and dissociation curves for each analyte concentration to a suitable
binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software. This
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will yield values for k_on, k_off, and the K_D (where K_D = k_off / k_on).

In Vitro Leukocyte Transendothelial Migration (TEM)
Assay

This assay quantifies the ability of leukocytes to migrate across an endothelial cell monolayer,
a process in which JAMs play a key role.

o Endothelial Monolayer Preparation:

o Seed endothelial cells (e.g., HUVECS) onto the upper surface of a porous Transwell insert
(typically 3.0 to 5.0 um pore size) placed in a multi-well plate.

o Culture for 48-72 hours until a confluent, tight monolayer is formed. The integrity of the
monolayer can be verified by measuring Transendothelial Electrical Resistance (TEER).

o Activate the endothelial monolayer with an inflammatory cytokine (e.g., TNF-a) for 4-18
hours to upregulate adhesion molecule expression.

» Leukocyte Migration:
o Isolate leukocytes (e.g., neutrophils or monocytes) from whole blood.

o Add the leukocyte suspension to the upper chamber of the Transwell insert containing the
endothelial monolayer. The lower chamber should contain a chemoattractant (e.g., LTB4,
Cba, or CXCLS).

o To test the role of a specific JAM, leukocytes or the endothelial monolayer can be pre-
incubated with a function-blocking antibody against that JAM.

¢ Incubation and Quantification:
o Incubate the plate for 2-4 hours at 37°C to allow for leukocyte transmigration.

o Quantify the number of leukocytes that have migrated into the lower chamber. This can be
done by direct cell counting with a hemocytometer or by using a fluorescent dye to label
the leukocytes and measuring fluorescence in the lower chamber with a plate reader.
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e Analysis: Compare the number of migrated cells between different experimental conditions
(e.g., control vs. antibody-blocked) to determine the role of the targeted JAM in the
transmigration process.

Conclusion

The Junctional Adhesion Molecule family represents a fascinating and functionally diverse
group of proteins that have evolved as critical regulators of tissue architecture and immune
surveillance in vertebrates. Their conserved structure, featuring extracellular Ig domains for
cell-cell recognition and a cytoplasmic PDZ-binding motif for intracellular signaling, positions
them as key molecular switches. By integrating cell adhesion with complex signaling networks
like the PAR polarity, Hippo, and Rap GTPase pathways, JAMs orchestrate fundamental
cellular behaviors. The experimental protocols and quantitative data provided in this guide offer
a framework for further investigation into this important protein family, with significant
implications for understanding inflammatory diseases, cancer progression, and the
development of novel therapeutic strategies targeting cell-cell interactions.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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